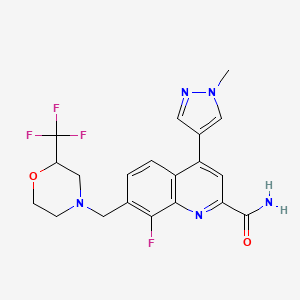![molecular formula C26H25F3N6O4 B10836278 ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)
ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCHEMBL16365841 is a small molecular drug with a molecular weight of 542.5. The compound has a topological polar surface area of 4.4 and a rotatable bond count of 11 .
Preparation Methods
The preparation of SCHEMBL16365841 involves several synthetic routes and reaction conditions. One of the methods includes the formation of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The preparation methods also involve the use of crystalline forms and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
SCHEMBL16365841 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SCHEMBL16365841 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of SCHEMBL16365841 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating protein-protein interactions and signaling pathways. Computational methods, such as transcriptomics and causal reasoning, are used to predict the drug targets and understand the downstream pathways modulated by the compound .
Comparison with Similar Compounds
SCHEMBL16365841 can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include those with comparable molecular weights and functional groups. The uniqueness of SCHEMBL16365841 lies in its specific molecular interactions and the pathways it modulates .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H25F3N6O4 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H25F3N6O4/c1-5-38-15-9-18(27)17(19(28)10-15)13-35-14(3)22(29)23(34-35)25-31-12-21(37-4)24(33-25)32-20-7-8-30-11-16(20)26(36)39-6-2/h7-12H,5-6,13H2,1-4H3,(H,30,31,32,33) |
InChI Key |
GCVMXSOKVYMCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=C(C=NC=C4)C(=O)OCC)OC)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)
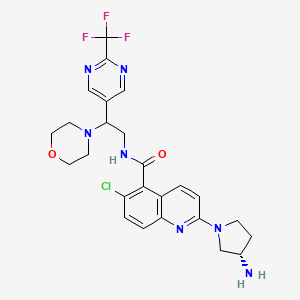
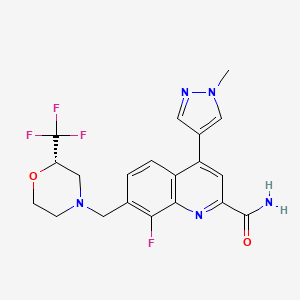

![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
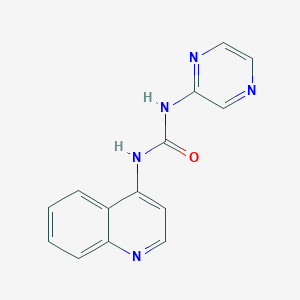
![4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol](/img/structure/B10836259.png)
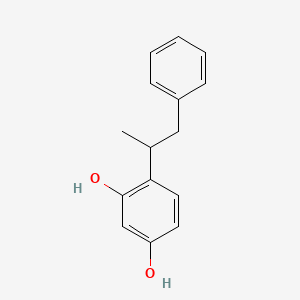
![4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836268.png)


